molecular formula C19H18N4O3S B10981623 N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B10981623
M. Wt: 382.4 g/mol
InChI Key: UYFCNVYLVYHZLJ-UHFFFAOYSA-N
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Description

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. Typically, pharmaceutical companies optimize synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the furan and thienyl moieties.

    Reduction: Reduction reactions could modify the nitro group or other functional groups.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified furan, pyrrole, or thienyl rings.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antimicrobial).

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The precise mechanism remains elusive. it likely interacts with specific molecular targets, possibly enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related compounds:

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C19H18N4O3S/c24-17(12-15(14-6-11-27-13-14)23-8-1-2-9-23)20-7-5-18-21-19(22-26-18)16-4-3-10-25-16/h1-4,6,8-11,13,15H,5,7,12H2,(H,20,24)

InChI Key

UYFCNVYLVYHZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NCCC2=NC(=NO2)C3=CC=CO3)C4=CSC=C4

Origin of Product

United States

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